N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide
Description
N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a trifluoromethyl group at position 3 of the pyrazole ring, a benzylsulfanyl substituent at position 5 (bearing a second trifluoromethyl group on the benzyl moiety), and a 3,4-dimethylphenyl amide group at position 4 (). Its structural complexity, particularly the dual trifluoromethyl groups and sulfur-containing substituents, suggests enhanced metabolic stability and lipophilicity compared to simpler analogs .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F6N3OS/c1-12-7-8-16(9-13(12)2)29-19(32)17-18(22(26,27)28)30-31(3)20(17)33-11-14-5-4-6-15(10-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYJCFPXVJRTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)SCC3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class of organic compounds. Its complex structure includes multiple functional groups that contribute to its biological activity.
- Molecular Formula : C22H19F6N3OS
- Molecular Weight : 487.46 g/mol
- CAS Number : 321553-25-7
Biological Activity
This compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and analgesic properties. Its mechanism of action involves inhibition of various enzymes and pathways associated with inflammation and pain.
- COX Inhibition : The compound has shown significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies report IC50 values indicating potent inhibition comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
- 5-LOX Inhibition : Additionally, it has demonstrated inhibitory effects on lipoxygenase (5-LOX), further contributing to its anti-inflammatory profile .
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, possibly through modulation of signaling pathways involved in apoptosis and cell survival. This is particularly relevant in contexts such as neurodegenerative diseases where inflammation plays a critical role .
Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Anti-inflammatory Activity : A comparative study indicated that derivatives of pyrazole, including this compound, exhibited significant anti-inflammatory effects with percentages of edema inhibition reaching up to 71% compared to standard treatments .
- Analgesic Properties : In vivo models demonstrated that the compound could effectively reduce pain responses, with efficacy surpassing traditional analgesics in certain assays .
Case Studies
- In Vivo Models : In a study involving pentylenetetrazole-induced seizures in animal models, the compound's administration resulted in a notable reduction in seizure activity, suggesting its potential utility in neurological disorders characterized by excitotoxicity .
- Comparative Efficacy : Another case study highlighted the compound's superior performance against other pyrazole derivatives in terms of both anti-inflammatory and analgesic activities, reinforcing its status as a lead candidate for further development in therapeutic applications .
Data Table: Biological Activity Comparison
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The structure allows effective interaction with these enzymes, potentially leading to therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Studies have suggested that the compound may possess anticancer effects. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, warranting further investigation into its use as an anticancer agent .
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. In particular, it has been tested against bacterial strains and fungi, demonstrating efficacy that could be leveraged in developing new antimicrobial therapies .
Case Study 1: Anti-inflammatory Mechanism
In a study published in a peer-reviewed journal, researchers synthesized derivatives of N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide and evaluated their anti-inflammatory effects using in vitro assays. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls, supporting the compound's potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of this compound against breast cancer cell lines. The research utilized both in vitro and in vivo models to assess the compound's ability to inhibit tumor growth and induce apoptosis. The findings revealed that treatment with the compound led to a marked decrease in tumor size and increased survival rates in animal models, highlighting its therapeutic potential .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitution Effects : The 3,4-dimethylphenyl group in the target compound enhances steric bulk and electron-donating effects compared to the 2,4-difluorophenyl group in , which introduces electron-withdrawing fluorine atoms. This difference likely impacts binding affinity to hydrophobic enzyme pockets .
- Trifluoromethyl Groups : Dual trifluoromethyl groups in the target compound and enhance metabolic resistance to oxidative degradation compared to the single trifluoromethyl analog in .
Q & A
Q. What are the common synthetic routes for constructing the 1H-pyrazole-4-carboxamide core in this compound?
The core structure is typically synthesized via condensation reactions. For example, intermediates like 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are prepared by reacting hydrazine derivatives with β-keto esters, followed by cyclization. Key steps include:
- Sulfanyl group introduction : Thiolation at the pyrazole C-5 position using 3-(trifluoromethyl)benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboxamide formation : Coupling the carboxylic acid intermediate with 3,4-dimethylaniline via activation with reagents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating high-purity products .
Q. How is the structural integrity of this compound verified post-synthesis?
Multimodal characterization is essential:
Q. What preliminary bioactivity assays are recommended for this compound?
Initial screening often focuses on antifungal or enzyme inhibition:
- Antifungal activity : Mycelial growth rate assays against plant pathogens (e.g., Rhizoctonia solani) at concentrations of 50–100 µg/mL, with EC₅₀ values calculated .
- Enzyme inhibition : Fluorogenic substrate-based assays (e.g., factor Xa inhibition, IC₅₀ < 10 nM) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can substituent modifications at the pyrazole C-5 sulfanyl group enhance antifungal potency?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., trifluoromethyl on benzyl) improve bioavailability by reducing metabolic degradation .
- Steric effects : Bulky substituents (e.g., cycloheptyl) may hinder target binding, as seen in analogs with reduced activity .
- Methodology : Compare MIC values across analogs using ANOVA to identify statistically significant trends .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies often arise from assay conditions or stereochemistry:
Q. How can molecular docking guide the optimization of this compound for selective enzyme inhibition?
Docking (e.g., AutoDock Vina) identifies key interactions:
Q. What pharmacokinetic parameters should be prioritized during in vivo studies?
Focus on:
- Oral bioavailability : Assessed via rat models (dose: 10 mg/kg), measuring plasma concentration-time profiles (AUC, Cmax) .
- Protein binding : Equilibrium dialysis to determine free fraction (>5% ideal for efficacy) .
- Metabolic stability : Liver microsome assays (human/rat) to predict clearance rates .
Methodological Notes
- Synthetic Challenges : Trace moisture during sulfanyl introduction can lead to disulfide byproducts; rigorously anhydrous conditions (Na₂SO₄ drying) are critical .
- Data Reproducibility : Replicate antifungal assays ≥3 times with positive controls (e.g., fluconazole) to ensure reliability .
- Advanced Characterization : Use NOESY NMR to confirm spatial proximity of substituents influencing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
